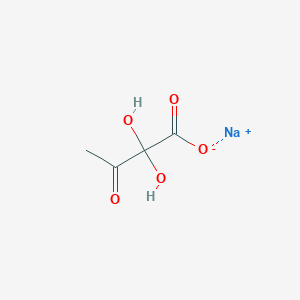
Tartronic acid, methyl-, sodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tartronic acid, methyl-, sodium salt is a chemical compound derived from tartronic acid. Tartronic acid, also known as 2-hydroxymalonic acid, is an organic compound with the structural formula HOHC(CO2H)2. The sodium salt form is often used in various chemical and industrial applications due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Tartronic acid, methyl-, sodium salt can be synthesized through the neutralization of tartronic acid with sodium hydroxide. The reaction typically involves dissolving tartronic acid in water and gradually adding sodium hydroxide until the pH reaches a neutral level. The resulting solution is then evaporated to obtain the sodium salt in solid form.
Industrial Production Methods
In industrial settings, the production of this compound may involve more advanced techniques such as continuous flow reactors to ensure consistent quality and yield. The process generally includes the oxidation of glycerol to produce tartronic acid, followed by neutralization with sodium hydroxide.
Analyse Des Réactions Chimiques
Types of Reactions
Tartronic acid, methyl-, sodium salt undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form mesoxalic acid.
Reduction: Reduction reactions can convert it into simpler compounds like glyceric acid.
Substitution: It can participate in substitution reactions where one of its functional groups is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Conditions vary depending on the substituent being introduced, but typically involve catalysts and specific solvents.
Major Products
Oxidation: Mesoxalic acid
Reduction: Glyceric acid
Substitution: Various substituted derivatives depending on the reaction conditions
Applications De Recherche Scientifique
Tartronic acid, methyl-, sodium salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Studied for its potential effects on metabolic pathways and enzyme activities.
Medicine: Investigated for its potential therapeutic effects, including its role in inhibiting the conversion of sugars to fats, which may have implications for weight management and metabolic disorders.
Industry: Utilized in the production of biodegradable polymers and as a stabilizer in various formulations.
Mécanisme D'action
The mechanism by which tartronic acid, methyl-, sodium salt exerts its effects involves its interaction with specific enzymes and metabolic pathways. For example, it can inhibit enzymes involved in the conversion of sugars to fats, thereby reducing fat accumulation. This inhibition is achieved through competitive binding to the enzyme’s active site, preventing the normal substrate from accessing the site.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Tartaric acid
- Malic acid
- Mesoxalic acid
- Lactic acid
- 3-Hydroxypropionic acid
- Malonic acid
- Propionic acid
- Oxalic acid
Uniqueness
Tartronic acid, methyl-, sodium salt is unique due to its specific structural features and reactivity. Unlike some of its analogs, it has a hydroxyl group attached to the central carbon, which significantly influences its chemical behavior and biological activity. This makes it particularly useful in applications where precise control over reactivity and interaction with biological systems is required.
Propriétés
Numéro CAS |
64036-83-5 |
|---|---|
Formule moléculaire |
C4H5NaO5 |
Poids moléculaire |
156.07 g/mol |
Nom IUPAC |
sodium;2,2-dihydroxy-3-oxobutanoate |
InChI |
InChI=1S/C4H6O5.Na/c1-2(5)4(8,9)3(6)7;/h8-9H,1H3,(H,6,7);/q;+1/p-1 |
Clé InChI |
UOCVRKSEHKMYDQ-UHFFFAOYSA-M |
SMILES canonique |
CC(=O)C(C(=O)[O-])(O)O.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



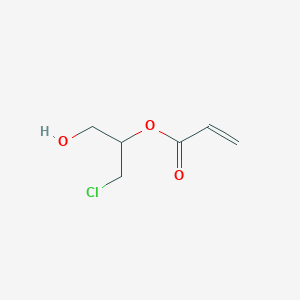
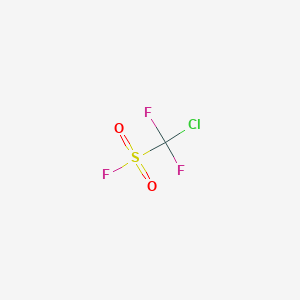


![2-Chloro-2-[(morpholin-4-yl)sulfanyl]-1-phenylpropan-1-one](/img/structure/B14505990.png)
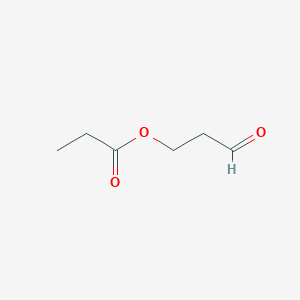
![Acetic acid, tribromo-, 2-[(2,5-diethoxyphenyl)thio]ethyl ester](/img/structure/B14505996.png)
phosphanium iodide](/img/structure/B14506012.png)
![N-[(2-Chloro-2-methylpropyl)sulfanyl]-N,4-dimethylbenzene-1-sulfonamide](/img/structure/B14506017.png)
![(3aR,6aR)-5,6-Dimethyl-1,3,3a,6a-tetrahydro-4H-cyclopenta[c]furan-4-one](/img/structure/B14506018.png)
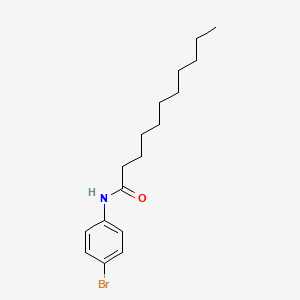
![(6aR,10aR)-1-Hydroxy-6,6,9-trimethyl-3-propyl-6a,7,10,10a-tetrahydro-6H-dibenzo[b,d]pyran-4-carboxylic acid](/img/structure/B14506026.png)
![1-{[2-(6-Chloropyridazin-3-yl)ethyl]amino}propan-2-ol](/img/structure/B14506029.png)
